molecular formula C18H23F3N2OS B2840809 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034476-60-1

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2840809
CAS RN: 2034476-60-1
M. Wt: 372.45
InChI Key: HSXOHZGWBVFKTC-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H23F3N2OS and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Benzamides and their metal complexes have been synthesized and characterized through various methods including IR, NMR, UV-Vis, Mass, and ESR spectral and thermal analysis data. For instance, a study detailed the synthesis and characterization of novel benzamides and their copper and cobalt complexes, highlighting their structural features and geometries (E. Khatiwora et al., 2013). Such compounds exhibited significant antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial research.

Bioactivity Studies

  • Benzamide derivatives have been explored for their anti-acetylcholinesterase (anti-AChE) activity, where modifications in the benzamide structure have led to substantial increases in activity. This suggests their potential as therapeutic agents in conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
  • The metabolism of flumatinib, a benzamide derivative acting as a tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research underscores the importance of understanding the metabolic pathways of such compounds for their effective use in cancer therapy (Aishen Gong et al., 2010).

Colorimetric Sensing

  • Certain benzamide derivatives have shown potential in colorimetric sensing of fluoride anions, indicating their utility in analytical chemistry for detecting specific ions in solution (E. A. Younes et al., 2020).

Drug Development and Pharmacological Applications

  • Research on benzamide derivatives also extends into drug development, particularly as antagonists for cannabinoid receptors, indicating their relevance in pharmacology and potentially in the treatment of disorders related to cannabinoid system dysregulation (R. Lan et al., 1999).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives have a wide range of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

The compound is known to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . The compound induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Pharmacokinetics

The compound was designed and synthesized guided by bioisosterism and pharmacokinetic parameters . The compound shows significant inhibitory bioactivity in HepG2 cells .

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The action of the compound is influenced by the hypoxic environment in which it operates . HIF-1α, which the compound induces, performs conflicting functions in tumor cells, especially in hepatic liver cancer cells, which are always in a state of hypoxia . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)15-3-1-2-14(10-15)17(24)22-11-13-4-7-23(8-5-13)16-6-9-25-12-16/h1-3,10,13,16H,4-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXOHZGWBVFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

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